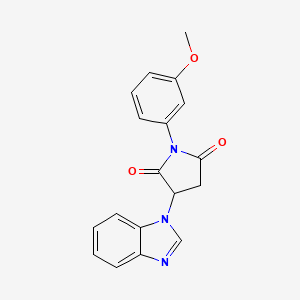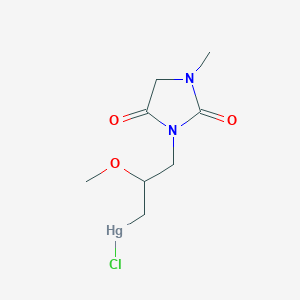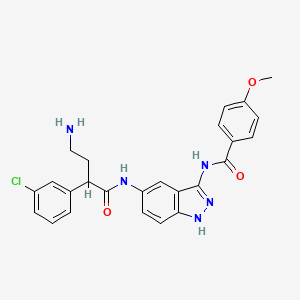
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole core, a methoxybenzamide group, and a chlorophenyl butanamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the chlorophenyl butanamido group and the methoxybenzamide group. Common reagents used in these reactions include various amines, chlorinating agents, and methoxybenzoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
2-Aminothiazole derivatives: Widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
Its indazole core and methoxybenzamide group provide a versatile scaffold for further chemical modifications and exploration in various scientific fields .
Properties
Molecular Formula |
C25H24ClN5O3 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
N-[5-[[4-amino-2-(3-chlorophenyl)butanoyl]amino]-1H-indazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H24ClN5O3/c1-34-19-8-5-15(6-9-19)24(32)29-23-21-14-18(7-10-22(21)30-31-23)28-25(33)20(11-12-27)16-3-2-4-17(26)13-16/h2-10,13-14,20H,11-12,27H2,1H3,(H,28,33)(H2,29,30,31,32) |
InChI Key |
BCMOXIPKEICHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)C(CCN)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


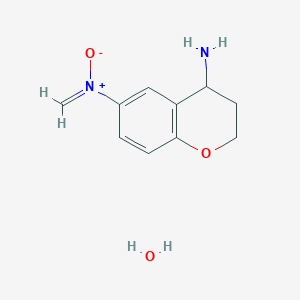

phosphane}](/img/structure/B14171952.png)
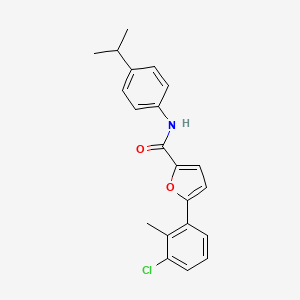
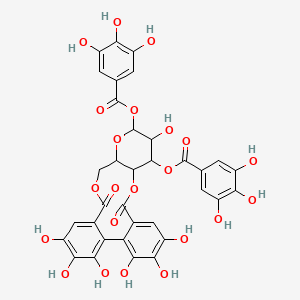
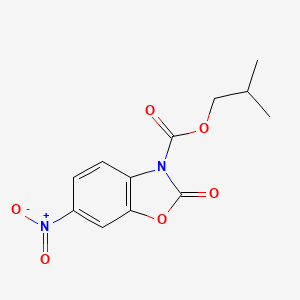
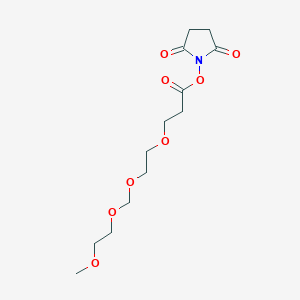


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
